

An In-depth Technical Guide to Boc-O-methyl-Lthreonine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Boc-O-methyl-L-threonine, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates a typical synthetic workflow.

Core Compound Data

Boc-O-methyl-L-threonine, a derivative of the essential amino acid L-threonine, is distinguished by a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl group on the side-chain hydroxyl. This modification enhances its utility in peptide synthesis by preventing unwanted side reactions.[1]



Property	Data
Molecular Formula	C10H19NO5
Molecular Weight	233.26 g/mol
CAS Number	48068-25-3
Appearance	White powder
Purity	≥ 98% (by NMR)
Storage Conditions	0-8°C
Synonyms	Boc-Thr(Me)-OH, N-tert-Butoxycarbonyl-O-methyl-L-threonine

Experimental Protocols

The primary application of Boc-O-methyl-L-threonine is in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, allowing for its removal under specific conditions that do not cleave the growing peptide from its solid support until the synthesis is complete.[2]

Protocol 1: General Synthesis of Boc-Protected Amino Acids

This protocol outlines the synthesis of a Boc-protected amino acid, such as Boc-L-threonine, from the corresponding free amino acid.

Materials:

- L-threonine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃)
- Methanol (MeOH)



- Water
- Diethyl ether
- Saturated aqueous sodium bisulfite solution
- 2-Methyltetrahydrofuran (2-MeTHF)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.[3]
- Add di-tert-butyl dicarbonate to the solution and stir the reaction mixture at room temperature for 72 hours.[3]
- Remove the solvent by vacuum distillation.[3]
- Dilute the residue with water and wash with diethyl ether to remove unreacted Boc2O.[3]
- Acidify the aqueous layer with a saturated aqueous sodium bisulfite solution.
- Extract the product into 2-methyltetrahydrofuran.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-L-threonine product as a white solid.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-O-methyl-L-threonine

This protocol describes a single coupling cycle in a typical Boc-SPPS workflow on a resin support.

Materials:

Peptide-resin (with a free N-terminal amine)



- Boc-O-methyl-L-threonine
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- 1-Hydroxybenzotriazole (HOBt)
- Dicyclohexylcarbodiimide (DCC) or other coupling agent
- Dimethylformamide (DMF)
- Isopropyl alcohol (IPA)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[4]
- · Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[5]
 - Drain the solution, add a fresh 50% TFA/DCM solution, and agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[4][5]
- Washing: Wash the resin thoroughly with DCM (3 times) followed by IPA (2 times) to remove residual TFA.[4][5]
- Neutralization:
 - Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[4]
 - Repeat the neutralization step to ensure a free amine is present for the coupling reaction.
 [4]
 - Wash the resin with DCM (3 times).[4]



- Amino Acid Coupling:
 - In a separate vessel, dissolve Boc-O-methyl-L-threonine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[4]
 - In another vessel, dissolve DCC (3 equivalents) in DCM.[4]
 - Pre-activate the amino acid by adding the DCC solution to the amino acid/HOBt solution and allowing it to react for 10-15 minutes at 0°C.[4]
 - Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or until a completion test (e.g., ninhydrin test) is negative.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
 The cycle can now be repeated with the next amino acid.

Protocol 3: Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups.

Materials:

- · Completed peptide-resin
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Scavengers (e.g., anisole, thioanisole)
- · Cold diethyl ether

Procedure:

- Preparation: Ensure the N-terminal Boc-group is removed by treating the resin with TFA as described in the SPPS protocol.
- Cleavage: Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove side-chain



protecting groups. This step requires specialized equipment and safety precautions due to the hazardous nature of the strong acids.

- Precipitation: After the cleavage reaction, the strong acid is removed, and the crude peptide is precipitated by adding cold diethyl ether.[4]
- Purification: The precipitated peptide is then washed with cold diethyl ether, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow and Pathway Visualizations

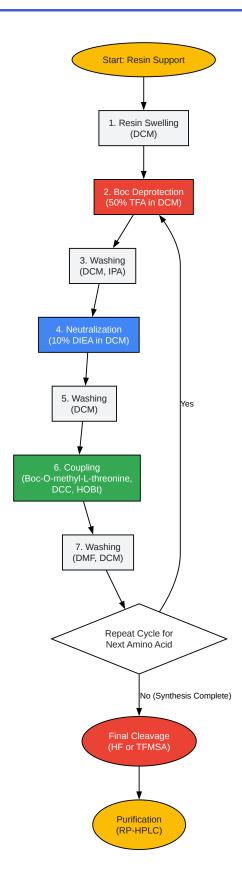
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis utilizing Boc-O-methyl-L-threonine.



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Caption: Mechanism of acid-catalyzed Boc deprotection.





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).



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